3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the pyrazole ring: This step usually involves the condensation of a hydrazine derivative with a diketone or similar compound.
Methoxylation and methylation: These steps are typically carried out using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The unique tricyclic structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and thus modulating physiological processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazole Derivatives: These compounds also feature the pyrazole ring and are used in various pharmaceutical applications.
Uniqueness
What sets 3-methoxy-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-carboxamide apart is its unique tricyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-23-12-16(19(22-23)27-2)18(25)21-13-6-7-17-15(11-13)20(26)24-9-4-3-5-14(24)8-10-28-17/h6-7,11-12,14H,3-5,8-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXSEFJSWRFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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